molecular formula C13H12Cl2N2O3 B2483734 methyl 2-[1-(3,5-dichlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetate CAS No. 477711-21-0

methyl 2-[1-(3,5-dichlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetate

Cat. No.: B2483734
CAS No.: 477711-21-0
M. Wt: 315.15
InChI Key: QVEABOPEFLMUGR-UHFFFAOYSA-N
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Description

Methyl 2-[1-(3,5-dichlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetate is a complex organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 3,5-dichlorophenyl group, a hydroxyl group, and a methyl group The acetate moiety is attached to the pyrazole ring via an ethyl bridge

Mechanism of Action

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.

Mode of Action

It’s known that such compounds can bind with high affinity to their targets , leading to various biochemical reactions.

Biochemical Pathways

Similar compounds have been found to affect a variety of biological activities , suggesting that this compound may also interact with multiple biochemical pathways.

Result of Action

Similar compounds have been found to possess various biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular level.

Preparation Methods

The synthesis of methyl 2-[1-(3,5-dichlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetate can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dichlorophenylhydrazine with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the corresponding pyrazole intermediate. This intermediate is then esterified with methyl chloroacetate under basic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.

Chemical Reactions Analysis

Methyl 2-[1-(3,5-dichlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, such as the reduction of the pyrazole ring, using reducing agents like lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles, such as amines or thiols.

    Ester Hydrolysis: The ester moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Methyl 2-[1-(3,5-dichlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Methyl 2-[1-(3,5-dichlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetate can be compared with other similar compounds, such as:

    Methyl 2-[1-(3,5-dichlorophenyl)-3-methyl-1H-pyrazol-4-yl]acetate: This compound lacks the hydroxyl group, which may affect its chemical reactivity and biological activity.

    Ethyl 2-[1-(3,5-dichlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetate: This compound has an ethyl ester moiety instead of a methyl ester, which may influence its solubility and pharmacokinetic properties.

    Methyl 2-[1-(3,5-dichlorophenyl)-5-hydroxy-1H-pyrazol-4-yl]acetate: This compound lacks the methyl group on the pyrazole ring, which may alter its steric and electronic properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-[2-(3,5-dichlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O3/c1-7-11(6-12(18)20-2)13(19)17(16-7)10-4-8(14)3-9(15)5-10/h3-5,16H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQNBTLUDOHTEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC(=CC(=C2)Cl)Cl)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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